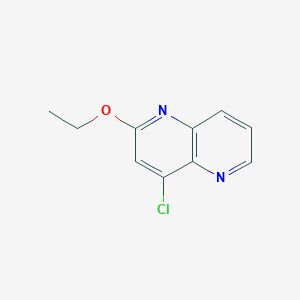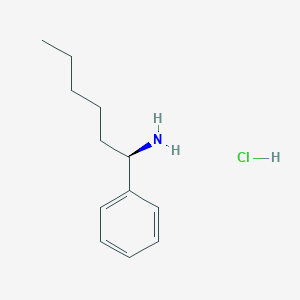![molecular formula C12H16O3 B11891333 3-Acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one CAS No. 50367-12-9](/img/structure/B11891333.png)
3-Acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one is a chemical compound known for its unique spirocyclic structure. This compound is characterized by a spiro linkage between a cyclohexane ring and a lactone ring, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a cyclohexanone derivative with an acylating agent in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-Acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
3-Acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential biological activities, including fungicidal properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-Acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one exerts its effects involves interactions with specific molecular targets. These interactions can lead to the inhibition or activation of certain biochemical pathways, depending on the context. For example, its fungicidal activity is believed to result from the disruption of fungal cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Acetyl-4-phenyl-1-oxaspiro[4.5]dec-3-en-2-one
- 3-Allyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one
- 3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one
Uniqueness
3-Acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one is unique due to its specific spirocyclic structure and the presence of both acetyl and methyl groups. This combination of features gives it distinct chemical properties and reactivity compared to similar compounds .
Propiedades
Número CAS |
50367-12-9 |
|---|---|
Fórmula molecular |
C12H16O3 |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
3-acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C12H16O3/c1-8-10(9(2)13)11(14)15-12(8)6-4-3-5-7-12/h3-7H2,1-2H3 |
Clave InChI |
GWTPLEUTHOZHRW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)OC12CCCCC2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-amino-4H-chromeno[4,3-d]pyrimidin-4-one](/img/structure/B11891284.png)


![2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B11891310.png)
![tert-Butyl 6-methylene-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B11891315.png)
![Methyl 4-chloropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B11891320.png)

![2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B11891326.png)

![Butanal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene-](/img/structure/B11891348.png)
